molecular formula C17H24N4O B2935665 N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954790-56-8

N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2935665
CAS No.: 954790-56-8
M. Wt: 300.406
InChI Key: JSWOGCLVNDZPKP-UHFFFAOYSA-N
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Description

N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound belonging to the 1,2,3-triazole-4-carboxamide class, which has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery. This specific derivative is offered as a high-purity screening compound for research purposes. Compounds within this structural class have demonstrated substantial research value, particularly as potent and selective modulators of biological targets. Recent scientific literature has highlighted 1H-1,2,3-triazole-4-carboxamides as a promising framework for developing inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . The structural flexibility of the triazole core allows for optimization towards high-affinity binding and functional activity, with some analogs exhibiting low nanomolar IC50 values in both binding and cellular assays . The presence of the carboxamide linkage is a critical feature, often contributing to key hydrogen-bonding interactions and metabolic stability in biologically active molecules . Researchers can utilize this compound as a building block or a reference standard in programs focused on oncology, metabolic diseases, or overcoming drug-drug interactions. Its structure features a meta-tolyl group at the 1-position of the triazole ring, an isopropyl group at the 5-position, and a butyl carboxamide at the 4-position, presenting a defined stereoelectronic profile and hydrophobicity for structure-activity relationship (SAR) studies. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-butyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-5-6-10-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-8-13(4)11-14/h7-9,11-12H,5-6,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWOGCLVNDZPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

1. Chemical Structure and Properties

The compound is characterized by its triazole ring, which is known for its versatility in drug design. The presence of the butyl and isopropyl groups enhances its lipophilicity, potentially improving its bioavailability. The m-tolyl substituent may contribute to its interaction with biological targets.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. This process often utilizes click chemistry techniques, which are favored for their efficiency and specificity in forming triazole linkages.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-72.6
HCT-1164.0
HepG21.4

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cell proliferation.

3.2 Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18

Such activity is crucial for developing new antibiotics in an era of increasing resistance to existing drugs.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Molecular docking studies have provided insights into potential binding interactions with target proteins.

5. Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • A study demonstrated that a closely related triazole compound exhibited an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin .
  • Another research highlighted the effectiveness of triazoles in inhibiting bacterial growth and suggested structural modifications to enhance potency against resistant strains.

6.

This compound represents a promising candidate in drug discovery with notable anticancer and antimicrobial properties. Continued research into its mechanism of action and structure–activity relationships will be essential for developing effective therapeutic agents.

Future studies should focus on optimizing the synthesis and evaluating in vivo efficacy to fully understand the clinical potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 1, 4, 5) Key Features Reference
This compound C₁₇H₂₄N₄O* ~300.4† 1: m-tolyl; 4: butylcarboxamide; 5: isopropyl Increased lipophilicity due to m-tolyl; potential metabolic stability from butyl chain N/A
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954817-46-0) C₁₆H₂₂N₄O 286.37 1: phenyl; 4: butylcarboxamide; 5: isopropyl Lacks methyl group on phenyl; reduced steric hindrance compared to m-tolyl
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-93-2) C₁₅H₁₉ClN₄O 306.79 1: 4-chlorophenyl; 4: propylcarboxamide; 5: isopropyl Electron-withdrawing Cl group enhances electrophilicity; shorter alkyl chain at position 4
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) C₂₁H₂₀FN₅O 393.42 1: 2-fluorophenyl; 4: quinolinyl; 5: isopropyl Bulky quinolinyl group may enhance binding affinity to specific targets (e.g., kinases)

*Estimated based on structural similarity to ; †Calculated from molecular formula.

Structural and Functional Analysis

  • The 2-fluorophenyl group in compound 3p combines steric and electronic effects, which may influence target selectivity in biological systems.
  • Position 4 (Carboxamide Side Chain): The butylcarboxamide chain in the target compound and provides moderate hydrophobicity, whereas the propylcarboxamide in offers slightly reduced steric bulk.
  • Position 5 (Isopropyl Group):

    • The conserved isopropyl group across all compounds suggests a role in stabilizing the triazole core or modulating electronic effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,2,3-triazole formation. A general procedure involves:

  • Step 1 : Condensation of m-tolyl azide with an alkyne precursor (e.g., N-butyl-5-isopropylpropiolamide).
  • Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuI in DMF) to form the triazole core.
  • Step 3 : Purification via column chromatography and recrystallization.

Intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity (1,4-disubstituted triazole) and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H^1H-NMR : Key signals include the triazole proton (δ 8.1–8.3 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and m-tolyl aromatic protons (δ 7.2–7.5 ppm).
  • 13C^{13}C-NMR : The triazole carbons (C-4: ~145 ppm; C-5: ~125 ppm) and carboxamide carbonyl (δ ~165 ppm) are diagnostic.
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+^+ for C20H27N5OC_{20}H_{27}N_5O: 378.2285) .

Q. What are the primary biochemical targets of 1,2,3-triazole-4-carboxamide derivatives?

Triazole carboxamides inhibit enzymes such as:

  • Cyclooxygenase-2 (COX-2) : Reduces inflammation by blocking prostaglandin synthesis.
  • Histone deacetylases (HDACs) : Modulates gene expression in cancer cells.
  • Bacterial SOS response proteins : Disarms DNA repair mechanisms in pathogens.
    Target selectivity is influenced by substituents on the triazole and aryl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar triazole derivatives?

  • Dose-response profiling : Compare IC50_{50} values across assays (e.g., COX-2 vs. HDAC inhibition).
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing m-tolyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR).
  • Computational docking : Use tools like AutoDock Vina to predict binding modes and explain activity discrepancies (e.g., steric clashes in HDAC pockets) .

Q. What experimental strategies improve the solubility of this compound for in vivo studies?

  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can crystallographic data refine the molecular geometry of this compound?

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., triazole C-N: ~1.34 Å) and dihedral angles (e.g., m-tolyl vs. triazole plane: ~15° tilt).
  • Software tools : SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What in silico methods predict the compound’s metabolic stability?

  • CYP450 metabolism prediction : Use SwissADME to identify vulnerable sites (e.g., N-butyl oxidation).
  • MD simulations : Assess stability in liver microsome models (e.g., GROMACS with CHARMM force fields) .

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